![molecular formula C19H21N5O4S B11138388 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B11138388.png)
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is a complex organic compound that features a benzotriazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide typically involves multiple steps. One common method involves the reaction of 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like TFE/CHCl3 (1:3 v/v) and catalysts such as EDC .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine: This compound shares a similar core structure but lacks the sulfamoylphenyl and butanamide groups.
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Another related compound with a simpler structure.
Uniqueness
Its combination of a benzotriazine core with sulfamoylphenyl and butanamide groups makes it particularly versatile in various research fields .
Biological Activity
The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is a derivative of benzotriazine known for its diverse biological activities. This article examines its pharmacological potential, focusing on its synthesis, biological assays, and mechanisms of action.
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 378.47 g/mol
- CAS Number : Not specified in the search results.
Synthesis
The synthesis of benzotriazine derivatives typically involves multi-step reactions, including condensation and cyclization processes. For the specific compound discussed, methods may include the reaction of appropriate sulfonamide precursors with benzotriazine derivatives under controlled conditions to yield the target compound.
Antimicrobial Activity
Research indicates that benzotriazine derivatives exhibit significant antimicrobial properties. A study highlighted that various benzotriazine compounds demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections .
Anticancer Properties
Benzotriazine derivatives have been investigated for their anticancer effects. For instance, certain compounds have shown efficacy in inhibiting liver carcinoma cell lines (HepG2) through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies suggest strong binding affinities to cancer-related targets, indicating potential therapeutic applications in oncology .
Anti-inflammatory Effects
The anti-inflammatory properties of benzotriazine derivatives are also noteworthy. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in managing inflammatory diseases .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several synthesized benzotriazine derivatives against common pathogens. The results indicated that certain derivatives exhibited comparable or enhanced activity against E. coli compared to standard antibiotics like norfloxacin and chloramphenicol. The minimum inhibitory concentrations (MICs) for selected compounds ranged from 8 to 32 µg/mL .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound A | 16 | Moderate |
Compound B | 8 | Strong |
Compound C | 32 | Weak |
Study 2: Anticancer Activity
In vitro studies on HepG2 liver carcinoma cells revealed that specific benzotriazine derivatives induced apoptosis and inhibited cell proliferation significantly. The IC50 values for these compounds were found to be lower than those of conventional chemotherapeutics, suggesting a promising avenue for cancer treatment .
Compound | IC50 (µM) | Mechanism |
---|---|---|
Compound D | 5.0 | Apoptosis induction |
Compound E | 10.0 | Cell cycle arrest |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzotriazine derivatives act as inhibitors for enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : These compounds often exhibit high affinity for specific receptors involved in inflammatory pathways and cancer signaling.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, contributing to their anticancer effects.
Properties
Molecular Formula |
C19H21N5O4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
InChI |
InChI=1S/C19H21N5O4S/c20-29(27,28)15-9-7-14(8-10-15)11-12-21-18(25)6-3-13-24-19(26)16-4-1-2-5-17(16)22-23-24/h1-2,4-5,7-10H,3,6,11-13H2,(H,21,25)(H2,20,27,28) |
InChI Key |
BXJHEVDMPSZPEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.